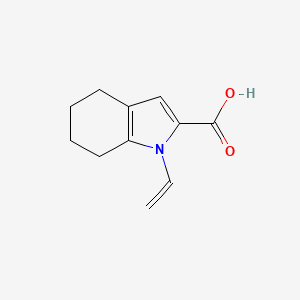

1-Vinyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid

説明

1-Vinyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid is a heterocyclic compound featuring a partially hydrogenated indole core with a vinyl substituent at the 1-position and a carboxylic acid group at the 2-position. Its molecular formula is C₁₀H₁₁NO₂, with a molecular weight of 177.20 g/mol (exact values may vary depending on isotopic composition) . The compound is structurally characterized by a six-membered tetrahydroindole ring system, which imparts rigidity and influences its electronic properties.

This compound is primarily used in organic synthesis as a precursor for pharmaceuticals, agrochemicals, and functional materials. Its derivatives have been explored in polymer chemistry, where the vinyl group enables crosslinking and chain propagation in radical polymerization processes .

特性

IUPAC Name |

1-ethenyl-4,5,6,7-tetrahydroindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-2-12-9-6-4-3-5-8(9)7-10(12)11(13)14/h2,7H,1,3-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWDLLWMCEOXYHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1C2=C(CCCC2)C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354449 | |

| Record name | 1-ethenyl-4,5,6,7-tetrahydroindole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131172-72-0 | |

| Record name | 1-ethenyl-4,5,6,7-tetrahydroindole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用機序

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment and research.

Mode of Action

Indole derivatives are known to interact with their targets in a way that allows them to exhibit a broad spectrum of biological activities. This interaction often results in changes at the molecular level, which can lead to various downstream effects.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways.

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which is a key factor in its efficacy as a therapeutic agent.

生化学分析

Biochemical Properties

1-Vinyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to exhibit inhibitory activity against certain enzymes, which can lead to various therapeutic effects. The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their activity and affecting the biochemical pathways they regulate.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of signaling pathways involved in inflammation and cancer. By influencing these pathways, this compound can alter the expression of specific genes and impact cellular metabolism, leading to changes in cell function and behavior.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. These binding interactions can result in changes in gene expression and alterations in biochemical pathways. For instance, the inhibition of certain enzymes by this compound can lead to a decrease in the production of inflammatory mediators, thereby exerting anti-inflammatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can remain stable under certain conditions, but may degrade over time, leading to a decrease in their biological activity. Long-term exposure to this compound in in vitro or in vivo studies can result in sustained changes in cellular function, depending on the stability and degradation of the compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, it may cause toxic or adverse effects. Studies have shown that there are threshold effects, where the compound’s beneficial effects are observed up to a certain dosage, beyond which toxicity may occur.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, leading to changes in metabolic flux and metabolite levels. For example, the compound may inhibit enzymes involved in the synthesis of inflammatory mediators, thereby reducing inflammation. Additionally, it may affect the metabolism of other biomolecules, leading to changes in cellular function and behavior.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments. The distribution of this compound within tissues can influence its therapeutic effects and toxicity.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound within subcellular compartments can influence its interactions with biomolecules and its overall biological activity.

生物活性

1-Vinyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid (VINCA) is an intriguing compound with significant biological activity. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

Molecular Formula : C₁₁H₁₃N₁O₂

Molecular Weight : 191.23 g/mol

CAS Number : 131172-72-0

The compound features a vinyl group attached to a tetrahydroindole framework, which is essential for its biological interactions. Its unique structure allows it to participate in various biochemical reactions, particularly involving enzyme interactions and cellular signaling pathways.

This compound exhibits biological activity through several mechanisms:

- S-Nitrosylation : The compound reacts specifically with S-nitrosylated cysteine residues in proteins, facilitating the identification and enrichment of these modified proteins through mass spectrometry techniques.

- Enzyme Inhibition : Preliminary studies indicate that VINCA can inhibit certain enzymes, which may lead to therapeutic effects in conditions such as inflammation and cancer .

Antiviral Properties

Recent studies highlight the potential of VINCA as an antiviral agent. Research on indole derivatives has shown that they can inhibit HIV-1 integrase, a crucial enzyme in the viral replication process. For instance:

- Integrase Inhibition : The indole core of VINCA interacts with Mg²⁺ ions in the active site of integrase, leading to inhibition of the strand transfer process. This interaction is crucial for viral DNA integration into the host genome .

Table 1: Summary of Biological Activities

Study 1: HIV Integrase Inhibition

In a study evaluating the antiviral properties of indole derivatives, VINCA was found to inhibit HIV-1 integrase with an IC₅₀ value indicating significant efficacy. Further structural optimizations led to derivatives with improved activity .

Study 2: Enzyme Interaction

Research has demonstrated that VINCA interacts with specific enzymes involved in cellular metabolism. This interaction can modulate signaling pathways that are crucial for maintaining cellular homeostasis and responding to stress conditions.

Future Directions

Ongoing research aims to explore the full potential of this compound in medicinal chemistry:

- Derivatives Development : Structural modifications are being investigated to enhance its biological activity and specificity towards target enzymes.

- Therapeutic Applications : Given its promising antiviral properties and enzyme inhibition capabilities, further studies could lead to new treatments for viral infections and other diseases.

科学的研究の応用

Basic Information

- Molecular Formula : C11H13NO2

- Molecular Weight : 191.23 g/mol

- CAS Number : 131172-72-0

Structure

The chemical structure of 1-Vinyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid can be represented as follows:

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications due to its structural similarity to various biologically active compounds. Notable applications include:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

- Neurological Disorders : The compound's ability to interact with neurotransmitter systems suggests potential applications in treating conditions like depression and anxiety.

Materials Science

In materials science, the compound is utilized for synthesizing advanced materials due to its unique chemical properties:

- Polymer Synthesis : The vinyl group allows for polymerization reactions, making it useful in creating novel polymers with tailored properties for applications in coatings and adhesives.

- Conductive Materials : Research has explored the incorporation of this compound into conductive polymers, enhancing electrical conductivity and thermal stability.

Biochemistry

In biochemistry, the compound serves as a valuable tool for studying enzyme mechanisms and protein interactions:

- Proteomics Research : It is employed in proteomics to label proteins for mass spectrometry analysis, aiding in the identification and quantification of proteins in complex mixtures.

- Enzyme Inhibition Studies : The compound's derivatives have been used to investigate enzyme inhibition mechanisms, particularly those involving serine proteases.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various derivatives of this compound against breast cancer cell lines. Results demonstrated significant cytotoxicity with IC50 values in the low micromolar range. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy.

Case Study 2: Polymer Development

Research conducted at a leading materials science institute focused on using this compound as a monomer in polymer synthesis. The resulting polymers exhibited improved mechanical properties and thermal stability compared to conventional materials. This advancement opens pathways for developing high-performance materials for industrial applications.

類似化合物との比較

Table 1: Structural Features of Selected Tetrahydroindole Derivatives

Key Observations :

- The vinyl group in the target compound distinguishes it from simpler analogs like I-15, enabling participation in conjugation and polymerization .

- Oxo and methyl substituents in 3-methyl-4-oxo derivatives (e.g., CAS 6577-89-5) modify reactivity and solubility profiles compared to the carboxylic acid variant .

Physicochemical Properties

Table 2: Physicochemical Comparison

| Compound Name | Melting Point (°C) | Solubility (Polarity) | Fluorescence Intensity | Synthesis Yield (%) |

|---|---|---|---|---|

| This compound | Not reported | Moderate (polar solvents) | Not reported | Not specified |

| I-15 (4,5,6,7-Tetrahydro-1H-indole-2-carboxylic acid) | Not reported | High (polar solvents) | 0.20 (Rf) | 45 |

| 1-Methoxy-β-carboline (b) | Not reported | Low (organic solvents) | Not reported | 38 |

| 3-Methyl-4-oxo derivative (CAS 6577-89-5) | Not reported | Low (DMSO) | Not reported | Not specified |

Key Observations :

- The carboxylic acid group in the target compound and I-15 enhances solubility in polar solvents compared to methoxy-substituted β-carbolines .

- Synthesis yields for tetrahydroindole derivatives vary significantly; I-15 is obtained in 45% yield via conventional methods, while β-carbolines like compound (c) achieve higher purity (97%) using pH-zone-refining CCC .

準備方法

Formation from Tetrahydroindole Derivatives

One of the primary methods involves the reaction of tetrahydroindole derivatives with vinyl reagents. This typically includes:

Starting Materials : 4,5,6,7-tetrahydroindole as the base structure.

Reagents : Vinyl sulfonates or vinyl halides are commonly used to introduce the vinyl group.

Reaction Conditions : The reaction is often conducted under basic conditions (e.g., using sodium hydride or potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Yield : Yields can vary but often exceed 70% under optimized conditions.

One-Pot Synthesis via Multicomponent Reactions

Another effective method is the one-pot multicomponent reaction (MCR), which combines several reactants in a single reaction vessel:

Components : Typically involves an aldehyde, an amine (such as an indole derivative), and a vinyl reagent.

Catalysts : Acidic catalysts (like p-toluenesulfonic acid) can facilitate the reaction.

Advantages : This method simplifies purification and can lead to higher overall yields due to fewer isolation steps.

Alternative Synthetic Approaches

Use of Transition Metal Catalysis

Transition metal-catalyzed reactions have also been explored for synthesizing this compound:

Catalysts : Palladium or nickel catalysts are employed for coupling reactions involving vinyl groups.

Conditions : Typically performed under inert atmospheres (nitrogen or argon) to prevent oxidation.

Yield : These methods can provide high yields (>80%) but may require careful optimization of catalyst loading and reaction time.

Biocatalytic Methods

Emerging research indicates that biocatalysis may offer a green alternative for synthesizing this compound:

Enzymes Used : Specific enzymes capable of catalyzing indole formation or vinylation reactions are investigated.

Advantages : Biocatalytic processes tend to be more environmentally friendly and may operate under milder conditions.

The following table summarizes the various preparation methods for 1-vinyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid:

| Method | Starting Materials | Reagents/Catalysts | Conditions | Typical Yield |

|---|---|---|---|---|

| Formation from Tetrahydroindoles | 4,5,6,7-Tetrahydroindole | Vinyl sulfonates/halides | Basic conditions in DMF/DMSO | >70% |

| One-Pot MCR | Aldehyde + Amine + Vinyl reagent | Acidic catalyst | One-pot synthesis | High |

| Transition Metal Catalysis | Tetrahydroindole derivatives | Palladium/Nickel catalysts | Inert atmosphere | >80% |

| Biocatalytic Methods | Indole derivatives | Specific enzymes | Mild conditions | Variable |

Q & A

Q. What are the established synthetic routes for 1-Vinyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid?

The compound is commonly synthesized via a tandem Sonogashira coupling/5-endo-dig cyclization reaction. For example, aminopropargylic alcohols (e.g., 46a-e ) are reacted with aryl iodides under Pd(dba)₂/CuI catalysis in diethylamine. The reaction proceeds under nitrogen at ambient temperature, followed by reflux and purification via flash chromatography (petroleum ether–EtOAc gradients) . Alternative methods involve condensation reactions with thiazolone derivatives under acetic acid reflux .

Q. How is the purity and structural integrity of this compound validated experimentally?

Purity is assessed via HPLC (≥95% by HPLC, as per product specifications) . Structural confirmation relies on NMR spectroscopy (¹H and ¹³C), with characteristic signals for the tetrahydroindole core (e.g., δ = 1.73–2.69 ppm for aliphatic protons and aromatic protons at δ = 6.06–7.36 ppm) . High-resolution mass spectrometry (HRMS) provides exact mass verification (e.g., 161.0477 g/mol for indole-2-carboxylic acid derivatives) .

Q. What are the key solubility and stability considerations for storage and handling?

The compound is typically stored at +4°C in anhydrous conditions to prevent hydrolysis. Solubility in polar aprotic solvents (e.g., DMF, DMSO) is preferred for synthetic applications, while instability in acidic/basic conditions necessitates neutral pH buffers during biological assays .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

Discrepancies in NMR or MS data may arise from tautomerism or residual solvents. Use 2D NMR techniques (e.g., HSQC, HMBC) to confirm connectivity, or compare experimental data with computed spectra (DFT calculations). For example, the ¹³C NMR signal at δ = 145.3 ppm in 31 confirms conjugation between the indole and aniline moieties . X-ray crystallography is recommended for ambiguous cases .

Q. What catalytic systems optimize regioselectivity in indole ring functionalization?

Regioselective vinylation at the C2 position is achieved using Pd-catalyzed cross-coupling under inert atmospheres. Copper(I) iodide enhances catalytic efficiency, while electron-rich aryl iodides favor ortho-substitution . For C3 modifications, directing groups (e.g., ester or aldehyde substituents) enable selective metalation .

Q. How can computational modeling predict reactivity in derivatization reactions?

Density Functional Theory (DFT) calculations predict electrophilic aromatic substitution (EAS) sites by analyzing Fukui indices. For example, the C2 position of the indole ring shows higher nucleophilicity (ƒ⁻ = 0.12) compared to C3 (ƒ⁻ = 0.08), aligning with experimental vinylation outcomes . Molecular docking studies further guide bioactivity optimization by simulating interactions with target proteins .

Q. What strategies mitigate side reactions during large-scale synthesis?

Side reactions (e.g., over-alkylation or polymerization) are minimized by:

- Temperature control : Reflux durations ≤12 hours to prevent decomposition .

- Catalyst loading : 0.05–0.1 equiv Pd(dba)₂ reduces metal-mediated byproducts .

- Purification : Flash chromatography with gradient elution (petroleum ether:EtOAc from 100:1 to 50:1) isolates the target compound .

Methodological Insights

Experimental Design for Bioactivity Screening

- In vitro assays : Use HCV replicon systems (e.g., genotype 1b/2a) to evaluate antiviral activity. EC₅₀ values are determined via luciferase reporter assays .

- Toxicity profiling : Assess cytotoxicity in HepG2 cells using MTT assays, ensuring selectivity indices (SI) >10 .

Data Interpretation in Structure-Activity Relationship (SAR) Studies

SAR is analyzed by comparing substituent effects on bioactivity. For example, benzyl groups at the N1 position enhance HCV inhibition (EC₅₀ = 0.8 µM) compared to methyl groups (EC₅₀ = 3.2 µM) due to improved hydrophobic interactions with the NS5B polymerase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。